molecular formula C14H19FN2O2 B15363982 tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B15363982
M. Wt: 266.31 g/mol
InChI Key: USPFOFZECUFFCS-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a fluorinated and aminated tetrahydroisoquinoline derivative. The tert-butyl carbamate group at the 2-position provides steric protection and enhances solubility, while the 7-amino and 6-fluoro substituents likely influence electronic properties and biological activity. Such compounds are critical intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or opioid receptor modulators .

Properties

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

tert-butyl 7-amino-6-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-5-4-9-6-11(15)12(16)7-10(9)8-17/h6-7H,4-5,8,16H2,1-3H3

InChI Key

USPFOFZECUFFCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a 1,2-diamine, with a diketone under acidic conditions. The resulting intermediate is then subjected to further functional group modifications to introduce the tert-butyl, amino, and fluorine groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Isoquinolines, including tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate, are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. The exact mechanism may vary depending on the specific application and biological system under study.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The table below compares the target compound with analogs differing in substituent type, position, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Physical State Applications/Notes References
tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate N/A C₁₄H₁₈FN₂O₂* ~281.3 7-amino, 6-fluoro Not specified Not reported Presumed pharmaceutical intermediate -
tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate 912846-67-4 C₁₄H₁₇FN₂O₄ 296.29 7-fluoro, 6-nitro Not specified Colorless oil (stored at 2–8°C) Intermediate for nitro-to-amine reduction
tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate 912846-75-4 C₁₄H₁₉ClN₂O₂ 282.77 6-amino, 7-chloro Not specified Sealed refrigeration Medical intermediate (e.g., kinase inhibitors)
tert-Butyl 7-(2-trifluoromethylbenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate N/A C₂₃H₂₃F₃N₂O₂ 416.44 7-(2-trifluoromethylbenzyl) General Procedure C Colorless oil SAR studies for receptor binding
tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate 216064-48-1 C₁₄H₁₉NO₃ 249.31 5-hydroxy Not specified Typically in stock Precursor for functionalization

*Inferred formula based on structural analogs.

Q & A

Q. Optimization Strategies :

  • Microwave Heating : Reduces reaction time and side reactions (e.g., 100°C for 1 hour vs. 24 hours conventional heating) .
  • Catalyst Screening : Pd(OAc)2_2/Xantphos systems improve regioselectivity for fluorine introduction .

How can computational modeling predict interactions with biological targets?

Advanced Research Question
Workflow :

Docking Studies : Use AutoDock Vina to model binding to BRD9 bromodomains. The amino group forms H-bonds with Asp144/Asn100, while fluorine enhances hydrophobic contacts .

MD Simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational flexibility .

QSAR Models : Train models on analog datasets to predict IC50_{50} values based on substituent descriptors (e.g., molar refractivity) .

Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .

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